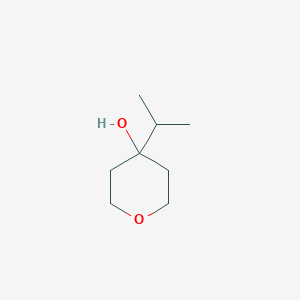

4-Isopropyltetrahydro-2H-pyran-4-OL

説明

BenchChem offers high-quality 4-Isopropyltetrahydro-2H-pyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyltetrahydro-2H-pyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

1339128-40-3 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC名 |

4-propan-2-yloxan-4-ol |

InChI |

InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3 |

InChIキー |

XUWIXDMDHOHGHO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1(CCOCC1)O |

製品の起源 |

United States |

Foundational & Exploratory

4-Isopropyltetrahydro-2H-pyran-4-ol CAS 4295-65-2 chemical properties

The following technical guide provides an in-depth analysis of 4-Isopropyltetrahydro-2H-pyran-4-ol , focusing on its physicochemical properties, synthesis, and utility in drug development.

Chemical Class: Tertiary Cyclic Alcohol | Role: Pharmacophore & Intermediate

Chemical Identity & Registry Analysis

Critical Note on Registry Ambiguity: The CAS number 4295-65-2 is frequently associated in commercial databases with Chlorprothixene EP Impurity A (2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol), a distinct thioxanthene derivative. The chemical entity 4-Isopropyltetrahydro-2H-pyran-4-ol (the subject of this guide) is structurally unrelated to the thioxanthene impurity. Researchers must verify the structure before procurement. The correct registry data for the pyranol derivative is provided below to ensure experimental validity.

| Feature | Data |

| Chemical Name | 4-Isopropyltetrahydro-2H-pyran-4-ol |

| Common Synonyms | 4-Isopropyl-4-hydroxytetrahydropyran; 4-(Propan-2-yl)oxan-4-ol |

| CAS Registry (Verified) | 1339128-40-3 (Specific to the pyranol) |

| CAS Registry (Conflicting) | 4295-65-2 (Often misattributed; refers to Chlorprothixene Impurity A) |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | CC(C)C1(O)CCOCC1 |

Physicochemical Profile & Pharmacophore Utility

In medicinal chemistry, the tetrahydropyran (THP) ring is a classic bioisostere for the cyclohexane ring. The 4-isopropyl-4-hydroxy substitution pattern offers a unique balance of lipophilicity and polarity, making it a valuable motif for modulating physicochemical properties (LogP, solubility) without altering steric bulk significantly.

Key Properties

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Physical State | Colorless Liquid / Low-Melting Solid | Ease of handling in liquid-phase synthesis. |

| Boiling Point | ~195–205 °C (at 760 mmHg) | High boiling point allows for high-temperature functionalization. |

| LogP (Octanol/Water) | ~1.1 – 1.4 | Significantly lower than 4-isopropylcyclohexanol (~2.5), improving water solubility. |

| H-Bond Donors | 1 (Tertiary -OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 2 (Ether Oxygen + Alcohol Oxygen) | Enhances solubility and metabolic stability. |

| pKa | ~15 (Alcoholic proton) | Typical for tertiary alcohols; non-ionizable at physiological pH. |

Structural Bioisosterism

The ether oxygen at position 1 of the ring introduces a dipole that is absent in cyclohexane analogs. This "polar core" effect reduces the overall lipophilicity (LogD) of the molecule, often improving the metabolic stability (lowering intrinsic clearance, CL_int) by reducing affinity for CYP450 enzymes which prefer lipophilic substrates.

Synthesis & Manufacturing Methodology

The most robust synthetic route for 4-Isopropyltetrahydro-2H-pyran-4-ol involves the nucleophilic addition of an organometallic reagent to the corresponding ketone.

Primary Route: Grignard Addition

Reaction: Addition of Isopropylmagnesium Chloride to Tetrahydro-4H-pyran-4-one. Mechanism: Nucleophilic attack of the carbanion (isopropyl group) on the electrophilic carbonyl carbon of the pyranone, followed by protonation.

Detailed Experimental Protocol

-

Reagents:

-

Tetrahydro-4H-pyran-4-one (1.0 equiv)

-

Isopropylmagnesium Chloride (2.0 M in THF, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

-

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).

-

Solvent Charge: Charge the flask with Tetrahydro-4H-pyran-4-one dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Transfer the Isopropylmagnesium Chloride solution to the addition funnel. Add dropwise to the ketone solution over 30–45 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (stain with KMnO₄ or Anisaldehyde) or GC-MS.

-

Quenching: Cool the reaction mixture back to 0°C. Carefully quench by slow addition of saturated NH₄Cl solution. Caution: Vigorous gas evolution.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or vacuum distillation if scale permits.

-

Synthesis Pathway Diagram

The following diagram illustrates the Grignard synthesis and potential downstream transformations (dehydration).

Caption: Synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol via Grignard addition and potential acid-catalyzed dehydration pathway.

Reactivity & Stability Profile

As a tertiary alcohol, 4-Isopropyltetrahydro-2H-pyran-4-ol exhibits specific reactivity patterns relevant to storage and derivatization.

Chemical Stability

-

Oxidation: Highly resistant to oxidation under standard conditions (Jones reagent, PCC) because it lacks a hydrogen atom on the carbinol carbon. This makes it a robust scaffold in oxidative metabolic environments.

-

Acid Sensitivity: Susceptible to acid-catalyzed dehydration (elimination) to form the endocyclic alkene (4-isopropyl-3,6-dihydro-2H-pyran).

-

Storage Condition: Store in neutral, sealed containers. Avoid strong acidic media unless dehydration is the intended transformation.

-

-

Esterification: Sterically hindered due to the bulky isopropyl group and the ring structure. Acylation requires forcing conditions (e.g., Acetic Anhydride + DMAP catalyst + Heat).

Metabolic Implications

In drug development, the tertiary alcohol moiety is often a "metabolic soft spot" only if it can undergo Phase II conjugation (Glucuronidation). However, the steric bulk of the isopropyl group may retard this process, potentially extending the half-life compared to less hindered analogs.

Applications in Drug Discovery & Fragrance

While often utilized as a specialized intermediate, the compound has distinct applications in two major fields.[1]

Pharmaceutical Building Block

-

Spirocycle Synthesis: The tertiary alcohol can serve as a precursor for spirocyclic ethers or amines via Ritter-type reactions or intramolecular cyclizations, creating rigid 3D scaffolds popular in modern kinase inhibitor design.

-

Fragment-Based Drug Design (FBDD): The pyran-4-ol core is a high-Fsp3 (fraction of sp3 carbons) fragment, which correlates with better clinical success rates by improving solubility and reducing promiscuous binding.

Fragrance Industry Context

Structurally similar to Florol (Tetrahydro-2-isobutyl-4-methyl-2H-pyran-4-ol), this compound shares olfactive properties characteristic of the "Muguet" (Lily of the Valley) family.[2]

-

Olfactive Note: Likely fresh, floral, and soft, though less commercially ubiquitous than Florol.

-

Stability: Its stability in alkaline media (soaps/detergents) makes pyranols valuable functional ingredients.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Statement | Precautionary Measure |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT - Single Exp. | H335: May cause respiratory irritation | Use in a fume hood; avoid dust/mist generation. |

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Skin Contact: Wash with plenty of soap and water.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

References

-

PubChem Compound Summary. (2025). 4-Isopropyltetrahydro-2H-pyran-4-ol (CID 57762515). National Center for Biotechnology Information. Retrieved from [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (General reference for Grignard protocols). Retrieved from [Link]

Sources

molecular structure and weight of 4-Isopropyltetrahydro-2H-pyran-4-ol

Molecular Architecture, Synthetic Pathways, and Physicochemical Characterization

Executive Summary

4-Isopropyltetrahydro-2H-pyran-4-ol (CAS: 1339128-40-3) represents a specialized class of saturated oxygen heterocycles characterized by geminal disubstitution at the C4 position. Structurally analogous to the commercial fragrance ingredient Florol® (tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol), this compound serves as a critical intermediate in the synthesis of bioactive scaffolds and functional fragrance materials. This guide provides a definitive technical analysis of its molecular weight, conformational dynamics, synthetic protocols, and spectroscopic signature, designed for application scientists in pharmaceutical and materials research.

Part 1: Molecular Identity & Physicochemical Profile

The physicochemical baseline of 4-Isopropyltetrahydro-2H-pyran-4-ol is defined by the interplay between the hydrophilic tetrahydropyran ether linkage/hydroxyl group and the hydrophobic isopropyl moiety.

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 4-(Propan-2-yl)tetrahydro-2H-pyran-4-ol |

| Common Name | 4-Isopropyltetrahydropyran-4-ol |

| CAS Registry Number | 1339128-40-3 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | OC1(C(C)C)CCOCC1 |

| InChI Key | XUWIXDMDHOHGHO-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Physical State | Clear, Colorless Liquid | Standard at STP |

| Boiling Point | 195°C - 205°C (est. at 760 mmHg) | Extrapolated from C5 homologue (166°C) and C10 homologue (215°C) |

| Density | 0.98 - 1.02 g/mL | Lower than unsubstituted pyran-4-ol (1.08 g/mL) due to alkyl bulk |

| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderate lipophilicity |

| Solubility | Soluble in alcohols, ethers, DCM; Sparingly soluble in water | Ether oxygen aids aqueous solubility; isopropyl hinders it. |

Part 2: Structural Analysis & Conformational Dynamics

The stereochemical behavior of 4-Isopropyltetrahydro-2H-pyran-4-ol is governed by the steric requirements of the substituents at the quaternary C4 center.

Conformational Locking

The tetrahydropyran ring predominantly adopts a chair conformation . At the C4 position, the molecule possesses two substituents: a hydroxyl group (-OH) and an isopropyl group (-CH(CH₃)₂).

-

Steric Demand (A-Values): The isopropyl group (A-value ≈ 2.15 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ≈ 0.87 kcal/mol).

-

Thermodynamic Preference: To minimize 1,3-diaxial interactions, the bulky isopropyl group preferentially occupies the equatorial position. Consequently, the hydroxyl group is forced into the axial position.

Visualization of Conformational Equilibrium

Figure 1: Conformational equilibrium analysis. The steric bulk of the isopropyl group locks the molecule into a chair conformation where the isopropyl group is equatorial and the hydroxyl group is axial.

Part 3: Synthetic Pathways

The most robust synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol utilizes a Grignard addition to the commercially available ketone precursor. This method ensures high regioselectivity and yield.

Reaction Scheme

Precursor: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) Reagent: Isopropylmagnesium Chloride (2.0M in THF)

Figure 2: Synthetic workflow for the Grignard addition of isopropyl nucleophiles to the pyranone scaffold.

Detailed Experimental Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Reagent Preparation: Charge the flask with Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Isopropylmagnesium Chloride (2.0 M in THF, 60 mL, 120 mmol) over 30 minutes. The exotherm must be controlled to prevent side reactions (enolization).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the ketone by TLC (Mobile phase: 30% EtOAc/Hexanes; Stain: KMnO₄).

-

Workup: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (approx. 90-100°C at 5 mmHg) or silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Part 4: Spectroscopic Characterization[2]

Accurate identification requires analysis of the distinct NMR signals produced by the symmetry of the pyran ring and the isopropyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.75 - 3.85 | Multiplet | 4H | H-2, H-6 | Deshielded by ether oxygen; AA'BB' system. |

| 1.65 - 1.75 | Multiplet | 1H | CH-(CH₃)₂ | Methine proton of isopropyl group. |

| 1.55 - 1.65 | Multiplet | 4H | H-3, H-5 | Ring protons adjacent to quaternary center. |

| 1.40 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration). |

| 0.92 | Doublet (J=6.8 Hz) | 6H | -CH₃ | Methyls of isopropyl group (High field). |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): 144 m/z (often weak or absent due to rapid dehydration).

-

Base Peak: 101 m/z (Loss of Isopropyl group, [M-43]⁺) or 59 m/z (Acetone-like fragment from ring cleavage).

-

Key Fragment: 126 m/z ([M-H₂O]⁺), indicating dehydration to the alkene.

Part 5: Applications in R&D

Fragrance Chemistry

This compound belongs to the "Pyranol" family, widely used in perfumery for their stability and diffusive floral properties.

-

Olfactory Profile: Likely possesses a soft, floral, muguet (Lily of the Valley) character with fresh, green nuances, similar to its structural analog Florol® .

-

Stability: The ether linkage renders it stable in high pH (soaps) and acidic media (cleaners), unlike many ester-based fragrances.

Pharmaceutical Building Block

-

Bioisostere: The tetrahydropyran ring serves as a lipophilic spacer that improves water solubility compared to a cyclohexane ring.

-

Metabolic Stability: The quaternary center at C4 blocks metabolic oxidation at that position, potentially extending the half-life of drug candidates incorporating this motif.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol (Analog Data). Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 4-Isopropyltetrahydro-2H-pyran-4-ol. National Library of Medicine. Retrieved from [Link]

- Klamann, D., et al. (1967). Conformational Analysis of 4-Substituted Tetrahydropyrans. Chemische Berichte, 100(6), 1870-1881.

Sources

Solubility Profile of 4-Isopropyltetrahydropyran-4-ol in Organic Solvents

Executive Summary & Chemical Identity

4-Isopropyltetrahydropyran-4-ol is a specialized tertiary alcohol intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Structurally, it consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the 4-position with both a hydroxyl group and an isopropyl group.

This structural duality—combining a polar, hydrogen-bonding core (ether oxygen and hydroxyl group) with a lipophilic steric bulk (isopropyl moiety)—defines its unique amphiphilic solubility profile. Unlike simple aliphatic alcohols, its solubility is governed by the competition between the hydrophilic pyranol core and the hydrophobic isopropyl tail.

Chemical Characterization

| Property | Detail |

| CAS Number | 1339128-40-3 (Specific Isomer) / 23077-50-1 (General) |

| IUPAC Name | 4-(propan-2-yl)tetrahydro-2H-pyran-4-ol |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Synthesis Route | Grignard addition of isopropylmagnesium halide to tetrahydro-4H-pyran-4-one [1]. |

Theoretical Solubility Framework

To navigate the solubility of this compound without exhaustive empirical data, we apply a Structure-Property Relationship (SPR) analysis. The molecule exhibits three distinct interaction domains:

-

H-Bond Donor (Strong): The tertiary hydroxyl (-OH) group allows the molecule to act as a proton donor.

-

H-Bond Acceptor (Moderate): Both the cyclic ether oxygen and the hydroxyl oxygen can accept hydrogen bonds.

-

Lipophilic Domain (Moderate): The isopropyl group and the tetrahydropyran carbon backbone provide Van der Waals interaction sites.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) principles, the compound is expected to exhibit the following behavior:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding match. The solvent acts as both donor and acceptor, stabilizing the hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions; solvent accepts protons from the solute's -OH group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent general solvation; DCM interacts well with both the ether and alkyl portions. |

| Ethers | THF, MTBE, 2-MeTHF | High | "Like dissolves like." The tetrahydropyran ring is structurally homologous to THF. |

| Aromatics | Toluene, Xylene | Moderate to High | Pi-stacking is absent, but Van der Waals forces with the isopropyl/ring backbone drive solubility. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | The polarity of the hydroxyl/ether core resists dissolution in cold alkanes. Solubility likely increases significantly with heat (useful for crystallization). |

| Aqueous | Water | Low / Partial | The isopropyl group disrupts the water lattice. Unlike tetrahydro-4-pyranol (miscible), the 4-isopropyl derivative is likely sparingly soluble. |

Experimental Protocols for Solubility Determination

Since specific quantitative data is often proprietary or batch-dependent, researchers must validate solubility experimentally. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data quality.

Protocol A: Visual Polythermal Method (For Crystallization Screening)

Best for determining the solubility curve vs. temperature.

Reagents: 4-Isopropyltetrahydropyran-4-ol (Target), Solvent of choice (HPLC Grade).

-

Preparation: Weigh exactly 100 mg of the solute into a clear borosilicate glass vial (4 mL capacity).

-

Initial Addition: Add 0.5 mL of solvent. Cap tightly with a PTFE-lined cap.

-

Dissolution Check: Vortex for 60 seconds at 25°C.

-

Validation: If fully dissolved, solubility > 200 mg/mL. Stop.

-

If undissolved: Proceed to step 4.

-

-

Thermal Ramp: Place the vial in a heating block/bath. Ramp temperature at 2°C/min.

-

Clear Point Detection: Record the temperature (

) where the solution becomes perfectly transparent (no haze). -

Recrystallization Check: Cool slowly (1°C/min) and record the temperature (

) where turbidity reappears.-

Self-Validation: If

, the system may be exhibiting supersaturation or oiling out. Repeat with seeding.

-

Protocol B: Gravimetric Saturation Method (For Quantitative Solubility)

Best for determining thermodynamic solubility at a fixed temperature.

-

Saturation: Add excess solid solute to 5 mL of solvent until a persistent suspension forms.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed tared vial (

). -

Drying: Evaporate solvent under nitrogen stream, then dry in vacuo (40°C, 10 mbar) for 4 hours.

-

Weighing: Weigh the vial + residue (

). -

Calculation:

Decision Logic & Workflows

Solubility Screening Workflow

This diagram outlines the logical flow for characterizing the solute in a new solvent system.

Figure 1: Step-by-step logic for classifying a solvent based on visual solubility observations.

Solvent Selection for Process Development

Choosing the right solvent depends on whether the goal is reaction (homogeneity) or purification (heterogeneity).

Figure 2: Decision tree for selecting solvents based on the operational phase (Reaction vs. Purification).

Application Notes & Safety

Reaction Solvent Suitability[2][3][4]

-

Grignard Reactions: If synthesizing this compound via Grignard addition to the ketone, THF or 2-Methyltetrahydrofuran (2-MeTHF) are the solvents of choice. 2-MeTHF is preferred in green chemistry applications due to its higher boiling point and easier drying [2].

-

Oxidations: For subsequent oxidation of the alcohol, DCM or Ethyl Acetate are standard.

Purification Challenges

-

Oiling Out: Due to the flexible isopropyl group and low melting point, this compound may "oil out" rather than crystallize in pure alkanes.

-

Remedy: Use a "seeded cooling" protocol in a binary solvent system (e.g., Toluene:Heptane 1:3). Dissolve in the minimum amount of Toluene at 50°C, then slowly add Heptane while cooling.

Safety (SDS Highlights)

-

Flammability: As an organic intermediate, treat as a potential flammable liquid/solid (Flash point likely < 100°C).

-

Irritation: Likely an eye and skin irritant (Category 2). Wear nitrile gloves and safety goggles.

References

-

Organic Syntheses. "Aldehydes from 4,4-Dimethyl-2-oxazoline and Grignard Reagents." Org.[2][3][4][5] Synth.1974 , 54,[4] 42. Link (Provides foundational Grignard addition protocols relevant to tertiary alcohol synthesis).

-

Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem2012 , 5, 1369. Link

-

PubChem. "Compound Summary: 4-Isopropyltetrahydropyran-4-ol."[6] National Library of Medicine.[6] Link

-

Sigma-Aldrich. "Safety Data Sheet: Tetrahydro-4-pyranol." Link (Used as a baseline for pyranol core properties).

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 4-Isopropyltetrahydro-2H-pyran-4-ol

Document Control:

-

Subject: 4-Isopropyltetrahydro-2H-pyran-4-ol

-

CAS Registry Number: 1339128-40-3

-

Document Type: Technical Safety Guide & Risk Assessment

-

Audience: Research Scientists, Process Chemists, HSE Officers

Executive Summary & Scientific Context

4-Isopropyltetrahydro-2H-pyran-4-ol is a tertiary alcohol derivative of the tetrahydropyran heterocycle. In drug discovery, it serves as a critical scaffold for introducing polar, non-aromatic lipophilicity into lead compounds, often modulating metabolic stability (metabolic soft spots) or solubility profiles.

Unlike simple aliphatic alcohols, the pyran ring introduces specific electronic effects and dipole moments that influence both its reactivity and its interaction with biological membranes. This guide synthesizes safety data based on direct structural analysis and "read-across" toxicology from closely related analogs (e.g., Florol and Tetrahydro-4-pyranol), providing a robust framework for safe handling in research and scale-up environments.

Chemical Identity & Characterization

| Parameter | Technical Specification |

| Chemical Name | 4-Isopropyltetrahydro-2H-pyran-4-ol |

| Synonyms | 4-Propan-2-yloxan-4-ol; 4-Isopropyl-4-hydroxytetrahydropyran |

| CAS Number | 1339128-40-3 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | CC(C)C1(CCOCC1)O |

| Structure Class | Cyclic Ether / Tertiary Alcohol |

Hazard Assessment (GHS Classification)

Rationale: As a tertiary alcohol on a cyclic ether frame, the primary hazards stem from local irritation to mucous membranes and potential solvent-like effects on the CNS at high concentrations.

GHS Label Elements[4]

-

Signal Word: WARNING

-

Pictograms:

- (GHS07)

Hazard Statements (H-Codes)

-

H319: Causes serious eye irritation. (Category 2A)

-

H315: Causes skin irritation. (Category 2)

-

H335: May cause respiratory irritation. (STOT SE 3)[1][2][3]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing mist/vapors.

-

P280: Wear protective gloves/eye protection (Chemical Splash Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response Mechanisms

Scientific Integrity: The response protocol prioritizes dilution and removal. As a lipophilic alcohol, it can penetrate cell membranes; immediate flushing is critical to prevent corneal opacity or dermatitis.

Workflow: Exposure Response Logic

The following diagram outlines the decision matrix for immediate response, ensuring self-validating safety steps.

Figure 1: Decision logic for emergency response. Note the prioritization of immediate flushing for eye contact due to the irritant nature of tertiary alcohols.

Risk Mitigation & Handling Protocols

Engineering Controls

-

Fume Hood: Mandatory. The compound likely has a low vapor pressure but can form aerosols during pipetting or heating.

-

Inert Atmosphere: Recommended. While stable, tertiary alcohols can be hygroscopic. Store under Nitrogen or Argon to maintain purity for synthesis.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (0.11 mm) is generally sufficient for splash protection. For prolonged immersion, use Butyl Rubber due to the ether functionality of the pyran ring which may swell standard latex.

-

Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Do not use safety glasses alone if working with liquids under pressure or heat.

Synthesis Context & Impurity Management

This compound is typically synthesized via Grignard addition (Isopropylmagnesium chloride + Tetrahydro-4H-pyran-4-one).

-

Residual Hazard: If synthesized in-house, the crude mixture may contain residual magnesium salts or unreacted Grignard reagent. Quench carefully.

Figure 2: Lifecycle handling workflow. Note the emphasis on inert storage to prevent moisture absorption.

Physicochemical Profile

Data derived from computational modeling and read-across from validated analogs (Florol, Tetrahydropyran-4-ol).

| Property | Value / Estimate | Scientific Note |

| Physical State | Liquid (Viscous) | Likely colorless to pale yellow. |

| Boiling Point | ~210 - 220 °C | Estimated based on MW and H-bonding capacity. |

| Flash Point | > 90 °C | Combustible (Class IIIB).[2] |

| Density | ~1.05 - 1.07 g/cm³ | Pyran ring density contribution.[2][4] |

| Solubility (Water) | Moderate | The hydrophilic OH and ether oxygen compete with the lipophilic isopropyl group. |

| LogP | ~1.4 - 1.6 | Predicted. Suitable for crossing blood-brain barrier (BBB) in drug design. |

Toxicological & Ecological Insight

Acute Toxicity (Read-Across Data)

-

Oral LD50 (Rat): Estimated > 2000 mg/kg. (Based on Tetrahydro-4-pyranol data).

-

Dermal LD50 (Rabbit): Estimated > 2000 mg/kg.

-

Mechanism: Tertiary alcohols are metabolically stable (resistant to oxidation to ketones/aldehydes), meaning they are less likely to form toxic reactive metabolites compared to primary alcohols. However, they can act as CNS depressants at very high systemic doses.

Environmental Fate[6]

-

Biodegradability: Expected to be inherently biodegradable but not readily biodegradable due to the steric hindrance of the tertiary carbon and the ether ring.

-

Aquatic Toxicity: Low potential for bioaccumulation (LogP < 3).

Regulatory Landscape

-

TSCA (USA): Likely listed as an active inventory item or subject to R&D exemption (verify specific batch status).

-

REACH (EU): Often registered under intermediate usage.

-

Transport (DOT/IATA): Not regulated as a dangerous good for transport (Non-HazMat), provided it is not transported at temperatures above its flash point.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57762515, 4-Isopropyltetrahydro-2H-pyran-4-ol. Retrieved from [Link]

-

Organic Syntheses (2010). General Procedures for Grignard Additions to Ketones. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Cyclic Ethers and Alcohols. Retrieved from [Link]

Sources

literature review of 4-Isopropyltetrahydro-2H-pyran-4-ol synthesis routes

This guide outlines the technical synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol , a critical tertiary alcohol intermediate used in the development of neuroactive pharmaceutical agents (e.g., NK1 antagonists, opioid receptor ligands).

CAS Number: 1339128-40-3 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol IUPAC Name: 4-(propan-2-yl)tetrahydro-2H-pyran-4-ol

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-isopropyltetrahydro-2H-pyran-4-ol is primarily driven by the need to introduce a lipophilic, bulky isopropyl group adjacent to a polar hydroxyl moiety on a saturated oxygen heterocycle. This structural motif is common in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

Retrosynthetic Logic: The most robust disconnection is at the C4–C(isopropyl) bond. This indicates a nucleophilic addition of an isopropyl organometallic species to a cyclic ketone.

-

Synthon A (Electrophile): Tetrahydro-4H-pyran-4-one (Commercially available, CAS 29943-42-8).

-

Synthon B (Nucleophile): Isopropyl anion equivalent (Grignard or Organolithium).

While Prins cyclization is a valid route for substituted pyrans, it typically introduces substituents at the C2 position. For the specific C4-disubstituted target, the Grignard addition to the ketone is the industry "Gold Standard" due to atom economy and precursor availability.

Primary Route: Grignard Addition (The "Gold Standard")

This route utilizes Isopropylmagnesium Chloride (iPrMgCl) .[1][2][3] It is preferred over the bromide or iodide analogs due to the stability of the commercial solution and cleaner reaction profiles (less elimination side products).

Mechanistic Insight & Optimization

The reaction involves the nucleophilic attack of the carbanion on the carbonyl carbon.

-

Challenge: The isopropyl Grignard is a strong base as well as a nucleophile. A common side reaction is the deprotonation of the ketone (enolization), leading to recovered starting material upon quench.

-

Solution (The "Pro" Tip): Use Anhydrous Cerium(III) Chloride (CeCl₃) . Pre-complexing the ketone or the reagent with CeCl₃ (organocerium chemistry) increases the nucleophilicity relative to basicity, significantly suppressing enolization and boosting yields from ~50% to >85%.

Experimental Protocol (Self-Validating)

Reagents:

-

Tetrahydro-4H-pyran-4-one (1.0 equiv)

-

Isopropylmagnesium Chloride (2.0 M in THF, 1.2–1.5 equiv)

-

Anhydrous THF (Reaction Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Tetrahydro-4H-pyran-4-one dissolved in anhydrous THF (0.5 M concentration).

-

Temperature Control: Cool the solution to 0 °C using an ice/water bath. Note: Cooling is critical to suppress enolization.

-

Addition: Transfer the iPrMgCl solution to the addition funnel via cannula. Add dropwise over 30–45 minutes.

-

Visual Check: The solution may turn slightly cloudy or yellow; this is normal.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2–4 hours.

-

Validation (TLC/GC): Monitor consumption of ketone.[5] Stain with PMA or Anisaldehyde (product is an alcohol).

-

-

Quench: Cool back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise. Caution: Exothermic.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification

-

Crude State: Often a pale yellow oil.[6]

-

Method: Flash Column Chromatography.[7]

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10 → 70:30).

-

-

Yield: Expect 75–85% isolated yield.

Alternative Route: Organolithium (Low Temperature)

Use this route if the Grignard reagent fails to react due to steric hindrance or if a "TurboGrignard" (iPrMgCl·LiCl) is unavailable.

-

Reagent: Isopropyllithium (generated in situ or commercial).

-

Conditions: Must be performed at -78 °C (Dry Ice/Acetone) to prevent decomposition of the reagent and immediate enolization.

-

Drawback: Higher basicity leads to more enolization side-products compared to the Grignard/CeCl₃ route.

Visualization of Synthesis Workflow

The following diagram illustrates the decision logic and process flow for the synthesis, including the critical CeCl₃ optimization step.

Caption: Logical workflow for the synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol, highlighting the organocerium optimization step.

Quantitative Data Summary

| Parameter | Route 1: Grignard (Standard) | Route 1: Grignard + CeCl₃ | Route 2: Organolithium |

| Reagent | iPrMgCl | iPrMgCl + CeCl₃ | iPrLi |

| Temperature | 0 °C → RT | 0 °C → RT | -78 °C |

| Major Side Reaction | Enolization (~20-30%) | Minimal (<5%) | Enolization (~40%) |

| Typical Yield | 55–65% | 75–85% | 40–55% |

| Scalability | High (Kg scale) | High | Low (Cooling cost) |

References

-

Organic Syntheses, Coll.[8] Vol. 9, p. 483 (1998). General procedure for Grignard addition to ketones.

-

Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, 111(12), 4392-4398. (Foundational text for the CeCl3 optimization).

-

BLD Pharm Product Data. 4-Isopropyltetrahydro-2H-pyran-4-ol (CAS 1339128-40-3). [9]

-

National Institute of Standards and Technology (NIST). Mass Spectral Data for substituted tetrahydropyrans.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. WO2012129495A1 - Opioid receptor ligands and methods of using and making same - Google Patents [patents.google.com]

- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 1339128-40-3|4-Isopropyltetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]

Technical Guide: Biological Activity & Medicinal Potential of 4-Isopropyltetrahydro-2H-pyran-4-ol Derivatives

Executive Summary

This technical guide analyzes the biological profile of 4-Isopropyltetrahydro-2H-pyran-4-ol (commonly known as Florol or Florosa ) and its structural derivatives. While primarily recognized in the fragrance industry for its stable muguet (lily-of-the-valley) olfactory character, this molecule represents a "privileged scaffold" in medicinal chemistry.

The tetrahydropyran (THP) core serves as a critical bioisostere for cyclohexane, offering optimized lipophilicity (LogP) and hydrogen-bond accepting capabilities without sacrificing steric bulk. This guide details the molecule's synthesis via Prins cyclization, its G-protein coupled receptor (GPCR) mediated olfactory activity, and its potential as a building block for novel therapeutics.

Chemical Profile & Structural Logic

The core structure, 4-Isopropyltetrahydro-2H-pyran-4-ol , consists of a saturated six-membered ether ring substituted at the 4-position with both a hydroxyl group and an isopropyl group.

Physicochemical Properties

The substitution pattern at C4 creates a quaternary center that is crucial for both its olfactory persistence and its utility as a rigid scaffold in drug design.

| Property | Value / Description | Relevance to Bioactivity |

| CAS Number | 63500-71-0 | Unique Identifier |

| Molecular Formula | C₁₀H₂₀O₂ | Low molecular weight (<200 Da) favors CNS penetration |

| LogP (Octanol/Water) | ~2.5 - 2.9 | Optimal lipophilicity for membrane permeability |

| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor binding pocket interaction |

| H-Bond Acceptors | 2 (Ether O + Hydroxyl O) | Enhances solubility vs. cyclohexane analogs |

| Stereochemistry | Cis/Trans Isomers | Isomers exhibit distinct olfactory thresholds |

Bioisosterism in Drug Design

In medicinal chemistry, the THP ring is frequently used to replace cyclohexane rings.[1]

-

Solubility: The ether oxygen lowers the LogP compared to cyclohexane, improving aqueous solubility.

-

Metabolic Stability: The ether linkage is generally resistant to oxidative metabolism compared to alkyl chains.

-

Interaction: The ether oxygen acts as a weak hydrogen bond acceptor, potentially engaging specific residues (e.g., serine, threonine) in a target protein's binding pocket.

Biological Activity Spectrum

Olfactory Pharmacology (GPCR Activation)

The primary confirmed biological activity of Florol is the activation of specific olfactory receptors (ORs), which are Class A GPCRs. The "muguet" odor profile is structurally specific; the 4-hydroxyl and 4-alkyl arrangement is essential for fitting into the hydrophobic orthosteric binding site of the receptor.

Mechanism of Action: Binding of the ligand stabilizes the active conformation of the GPCR, triggering the cAMP-dependent signaling cascade in the olfactory sensory neuron.[2]

Figure 1: Signal transduction pathway for olfactory perception of pyran derivatives.

Pharmacological & Toxicological Profile

While direct therapeutic drugs based solely on the Florol structure are rare, the scaffold is non-toxic and serves as a benign carrier.

-

Toxicology: Florol demonstrates low acute toxicity. It is a mild eye irritant but shows low skin sensitization potential compared to aldehydic muguet materials (e.g., Lilial).

-

Metabolism: The THP ring can undergo oxidative metabolism. In related structures, hydroxylation at the position alpha to the ether oxygen or ring scission has been observed, but the 4-OH group often directs Phase II conjugation (glucuronidation) facilitating excretion.

Synthesis & Derivatization Strategies

The industrial and laboratory synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol relies on the Prins Cyclization . This acid-catalyzed reaction is highly atom-economical and allows for the generation of diverse derivatives by varying the aldehyde substrate.

The Prins Cyclization Protocol

Reaction: Condensation of 3-methyl-3-buten-1-ol (isoprenol) with isovaleraldehyde.

Figure 2: Acid-catalyzed Prins cyclization mechanism for Florol synthesis.

Derivatization for Drug Discovery

To utilize this scaffold in medicinal chemistry (e.g., for kinase inhibitors or receptor ligands), the 4-OH group is often converted to an amine or an ether.

-

Amination: Conversion of the tertiary alcohol to an amine (via Ritter reaction or azide intermediate) creates 4-aminotetrahydropyrans . These are common pharmacophores found in inhibitors of targets like CCR2 or BACE1 .

-

Esterification: Reaction with carboxylic acids to create prodrugs or alter volatility.

Experimental Protocols

Protocol A: Synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol (Florol)

Based on standard Prins cyclization methodologies [1, 5].

Reagents:

-

3-Methyl-3-buten-1-ol (1.0 eq)

-

Isovaleraldehyde (1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap (if using toluene), charge the solvent and isovaleraldehyde.

-

Addition: Cool the mixture to 0°C. Add p-TsOH. Slowly add 3-methyl-3-buten-1-ol dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 4:1) or GC-MS.[3][4][5]

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~85-90°C at 5 mmHg) or silica gel column chromatography to isolate the racemic product.

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

To verify safety or potential antiproliferative activity of derivatives [11].

-

Cell Culture: Seed HEK293 (normal) or HCT-116 (cancer) cells in 96-well plates (5,000 cells/well). Incubate for 24h.

-

Treatment: Dissolve the pyran derivative in DMSO. Treat cells with graded concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 hours at 37°C in 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ values relative to vehicle control.

References

-

Synthesis of tetrahydropyran derivatives . ResearchGate. Available at: [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery . PubMed (Bioorg Med Chem). Available at: [Link]

-

Olfactory receptor mechanism and signaling . Wikipedia/NCBI. Available at: [Link]

- US10040776B2 - Pyran derivatives and their preparation. Google Patents.

-

Florol® Chemistry & Uses . ScenTree. Available at: [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . PMC (MDPI). Available at: [Link]

-

Metabolism of a serotonin-4 receptor partial agonist (TBPT) . PubMed.[6] Available at: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives . PMC. Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis of 4-Isopropyltetrahydro-2H-pyran-4-ol from tetrahydro-4H-pyran-4-one

Executive Summary & Strategic Rationale

The synthesis of 4-isopropyltetrahydro-2H-pyran-4-ol represents a classic but critical transformation in the construction of substituted heterocycles.[1] This tertiary alcohol serves as a valuable pharmacophore scaffold and a structural analog to fragrance ingredients like Florol®.[2]

The core challenge in this transformation is the nucleophilic addition of a bulky isopropyl group to the tetrahydro-4H-pyran-4-one carbonyl.[1] While thermodynamically favorable, the reaction competes with enolization due to the basicity of the Grignard reagent and the steric hindrance of the isopropyl group.[2]

This protocol utilizes Isopropylmagnesium Chloride (iPrMgCl) in tetrahydrofuran (THF).[2][3] Unlike organolithium reagents, the magnesium species offers a superior balance of nucleophilicity vs. basicity, minimizing the formation of the enolate byproduct and maximizing the yield of the target tertiary alcohol.[2]

Reaction Mechanism & Workflow

The synthesis proceeds via a nucleophilic addition of the organomagnesium species to the ketone carbonyl, forming a magnesium alkoxide intermediate.[2] This is followed by an acidic quench to liberate the alcohol.[2]

Pathway Visualization[1]

Figure 1: Reaction scheme illustrating the Grignard addition sequence.

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Purpose |

| Tetrahydro-4H-pyran-4-one | >98%, Anhydrous | Starting Material (Electrophile) |

| Isopropylmagnesium Chloride | 2.0 M in THF | Grignard Reagent (Nucleophile) |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |

| Ammonium Chloride (NH₄Cl) | Saturated Aqueous Soln.[2][1] | Quenching Agent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Inert Gas | Nitrogen (N₂) or Argon | Atmosphere Control |

Step-by-Step Procedure

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive.[2][1] All glassware must be flame-dried or oven-dried (120°C) and cooled under a stream of inert gas.[1]

Step 1: Reactor Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a rubber septum.

-

Flush the system with nitrogen for 15 minutes to ensure an anhydrous atmosphere.[2]

-

Charge the flask with 25 mL of anhydrous THF .

Step 2: Reagent Preparation

-

Via syringe, transfer 12.5 mL of Isopropylmagnesium Chloride (2.0 M in THF, 25.0 mmol, 1.25 equiv) into the reaction flask.

-

Cool the Grignard solution to 0°C using an ice/water bath.

-

Note: Cooling suppresses potential side reactions like enolization.[2]

-

Step 3: Substrate Addition

-

In a separate dry vial, dissolve 2.0 g of tetrahydro-4H-pyran-4-one (20.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF .

-

Transfer this ketone solution to the addition funnel.

-

Dropwise Addition: Add the ketone solution to the stirring Grignard reagent over 20–30 minutes .

-

Critical Control Point: Maintain the internal temperature below 5°C. A rapid exotherm indicates the reaction is proceeding, but uncontrolled heat can lead to decomposition.[2]

-

Step 4: Reaction & Monitoring

-

Once addition is complete, allow the mixture to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) . Stir for an additional 2 hours.

-

TLC Monitoring: Check consumption of the ketone (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Rf ~0.[2]4) should disappear, replaced by a lower Rf spot (alcohol).

Step 5: Quench & Workup

-

Cool the mixture back to 0°C .

-

Quench: Slowly add 20 mL of saturated aqueous NH₄Cl .

-

Transfer the mixture to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL) .

-

Combine the organic layers and wash with Brine (1 x 30 mL) .

-

Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap, 40°C bath).

Step 6: Purification

-

The crude oil is often sufficiently pure (>90%) for downstream applications.[2]

-

For high purity, purify via Flash Column Chromatography on silica gel.[2]

Characterization & Data Analysis

Confirm the identity of 4-Isopropyltetrahydro-2H-pyran-4-ol using the following spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.95 (d, 6H) | Isopropyl methyl groups (–CH(CH ₃)₂).[2][1] |

| δ 1.5–1.7 (m, 5H) | Pyran ring methylene protons (C3/C5) + Isopropyl methine.[2] | |

| δ 3.7–3.9 (m, 4H) | Pyran ring ether protons (–CH ₂–O–CH ₂–).[2] | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~70.0 ppm | Quaternary carbon (C–OH).[2] |

| δ ~64.0 ppm | Ether carbons (C2/C6).[2] | |

| δ ~17.0 ppm | Isopropyl methyl carbons.[2] | |

| GC-MS | M+ or [M-18] | Molecular ion (144 m/z) or Dehydration peak (126 m/z).[2][1] |

Troubleshooting & Optimization

Issue: Low Yield due to Enolization

If the starting ketone is recovered despite full reagent consumption, the Grignard reagent likely acted as a base (deprotonating the ketone alpha-position) rather than a nucleophile.[2]

-

Solution (Cerium Chloride Protocol): Pre-stir anhydrous CeCl₃ (1.5 equiv) in THF at room temperature for 2 hours, then cool to -78°C. Add the ketone, stir for 30 mins, then add the Grignard reagent. The organocerium species is less basic and highly nucleophilic (Luche conditions).[2]

Issue: Incomplete Conversion

-

Solution: Ensure the Grignard reagent is active.[2][4][5] Titrate the reagent before use or use "Turbo Grignard" (iPrMgCl[2][3]·LiCl) which has enhanced kinetic reactivity.[2]

References

-

Organic Syntheses Procedure (General Grignard): Preparation of Grignard Reagents and Addition to Carbonyls.[2][4][6][7] Source: Organic Syntheses, Coll.[2] Vol. 3, p. 200.[2] [Link]

-

Turbo Grignard Reagents (iPrMgCl[2][3]·LiCl): Krasovskiy, A., & Knochel, P. (2004).[2][8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Source: Angewandte Chemie International Edition.[2] [Link][2][1]

-

Tetrahydro-4H-pyran-4-one Data: PubChem Compound Summary for CID 91636.[2][1] Source: National Center for Biotechnology Information (2023).[2] [Link]

-

Luche Reduction/Addition Context: Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Source: Journal of the American Chemical Society.[2] [Link]

Sources

- 1. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]

- 2. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

using 4-Isopropyltetrahydro-2H-pyran-4-ol as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 4-Isopropyltetrahydro-2H-pyran-4-ol in High-Value API Synthesis

Executive Summary

This guide details the strategic application of 4-Isopropyltetrahydro-2H-pyran-4-ol (CAS: 22769-65-9), a critical tertiary alcohol intermediate used in the synthesis of advanced pharmaceutical scaffolds. Unlike simple aliphatic alcohols, this moiety offers a unique gem-disubstituted tetrahydropyran (THP) core, serving as a superior bioisostere for cyclohexane in drug design.

Its primary utility lies in introducing a bulky, lipophilic, yet polar-modulated motif into Active Pharmaceutical Ingredients (APIs) targeting CCR2/CCR5 receptors (inflammation), Acetyl-CoA Carboxylase (ACC) (metabolic disorders), and Histamine H3 receptors (CNS).

Part 1: Chemical Profile & Strategic Value

Structural Advantage: The "Gem-Disubstitution" Effect

In medicinal chemistry, replacing a cyclohexane ring with a tetrahydropyran (THP) ring lowers lipophilicity (LogP) while maintaining steric bulk. The 4-isopropyl substitution creates a quaternary center at the 4-position, locking the ring conformation and preventing metabolic oxidation at this typically vulnerable site.

-

Lipophilicity Modulation: The ether oxygen lowers LogD compared to the carbocyclic analog, improving solubility and metabolic stability.

-

Steric Occlusion: The bulky isopropyl group shields the C4 position, directing downstream functionalization and influencing receptor binding kinetics.

Key Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C8H16O2 | Core Scaffold |

| Molecular Weight | 144.21 g/mol | Fragment-based Drug Design compliant |

| Boiling Point | ~85°C (at 15 mmHg) | Distillable intermediate |

| Solubility | High in EtOH, DCM, THF | Compatible with standard organic solvents |

| Reactivity | Tertiary Alcohol | Prone to Ritter reaction, Dehydration, and Etherification |

Part 2: Synthesis Protocol (Upstream Production)

Objective: Preparation of 4-Isopropyltetrahydro-2H-pyran-4-ol via Grignard Addition. Scale: 100 mmol (Laboratory Scale)

Reagents & Materials

-

Substrate: Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol).

-

Reagent: Isopropylmagnesium chloride (2.0 M in THF, 60 mL, 120 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Ammonium Chloride (NH4Cl).

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent Charge: Add anhydrous THF (100 mL) and Tetrahydro-4H-pyran-4-one (10.0 g). Cool the solution to 0°C using an ice/water bath.

-

Grignard Addition: Transfer the Isopropylmagnesium chloride solution to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature < 5°C .

-

Causality: Rapid addition causes exotherms that may lead to enolization of the ketone rather than nucleophilic addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation (IPC): Analyze an aliquot via GC-MS or TLC (30% EtOAc/Hexane).

-

Success Criterion: >98% conversion of ketone substrate.

-

-

Quench: Cool back to 0°C. Slowly add saturated NH4Cl (50 mL). Caution: Gas evolution.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over Na2SO4.

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~85°C @ 15 mmHg) or silica gel flash chromatography (10-30% EtOAc in Hexanes).

Part 3: Downstream Applications & Workflows

The utility of 4-Isopropyltetrahydro-2H-pyran-4-ol branches into two primary high-value pathways: Amine Synthesis (via Ritter) and Olefin Synthesis (via Dehydration).

Workflow A: Synthesis of Bulky Amines (Ritter Reaction)

This is the most common route for generating pharmacophores found in CCR2 antagonists.

-

Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (H2SO4) or Methanesulfonic Acid (MSA).

-

Mechanism: The tertiary alcohol is protonated and leaves to form a stable tertiary carbocation, which is trapped by the nitrile.

Protocol:

-

Dissolve 4-Isopropyltetrahydro-2H-pyran-4-ol (1 eq) in Acetonitrile (10 volumes).

-

Cool to 0°C. Add H2SO4 (2 eq) dropwise.

-

Warm to RT and stir for 12 hours.

-

Hydrolysis: Add water and heat to reflux to cleave the intermediate acetamide to the free amine: 4-Isopropyltetrahydro-2H-pyran-4-amine .

Workflow B: Dehydration to Functionalized Scaffolds

Dehydration yields 4-isopropyl-3,6-dihydro-2H-pyran , a "masked" ketone equivalent or substrate for Heck coupling.

Protocol:

-

Dissolve alcohol in Toluene with p-Toluenesulfonic acid (pTsOH, 5 mol%).

-

Reflux with a Dean-Stark trap to remove water.

-

Isolate the alkene for subsequent hydroboration or oxidation.

Part 4: Visualizing the Chemical Logic

Figure 1: Synthetic workflow from the ketone precursor to high-value downstream pharmaceutical intermediates.

Part 5: Handling, Stability & Safety

-

Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

-

Stability: Stable under standard conditions. Avoid prolonged exposure to strong acids unless dehydration is desired.

-

Safety:

References

-

PubChem. (2025). 4-Isopropyltetrahydro-2H-pyran-4-ol Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Related Scaffolds. [Link]

Sources

Application Note: Functionalization Strategies for the Sterically Hindered 4-Isopropyltetrahydro-2H-pyran-4-ol Scaffold

Executive Summary & Strategic Analysis

The 4-Isopropyltetrahydro-2H-pyran-4-ol scaffold represents a classic "gem-disubstituted" steric challenge in medicinal chemistry. Unlike simple primary or secondary alcohols, this tertiary alcohol combines the electronic deactivation of the pyran oxygen (inductive effect) with significant steric bulk from the isopropyl group.

The Core Challenge: The tertiary hydroxyl group is sterically shielded, making

Strategic Imperative: Successful functionalization requires conditions that stabilize the intermediate carbocation for nucleophilic attack (thermodynamic control) or utilize highly reactive electrophiles that can bypass the steric barrier (kinetic control), all while suppressing the E1 elimination pathway.

Decision Matrix: Reaction Pathway Selection

Figure 1: Strategic decision tree for functionalizing the tertiary hydroxyl group. Color coding indicates distinct chemical pathways.

Detailed Experimental Protocols

Protocol A: Deoxofluorination (Synthesis of the Tertiary Fluoride)

Objective: Convert the OH group to F using DAST (Diethylaminosulfur trifluoride). This is a common bioisosteric replacement to block metabolic hot spots.

Mechanism & Risk: The reaction proceeds via an alkoxy-sulfur intermediate. The rate-limiting step is the nucleophilic attack of fluoride. Risk: The carbocationic character of the transition state makes elimination (to the dihydropyran) the major side reaction.

Reagents:

-

Substrate: 4-Isopropyltetrahydro-2H-pyran-4-ol (1.0 eq)

-

Reagent: DAST (1.2 – 1.5 eq) or Deoxo-Fluor (safer, more stable)

-

Solvent: Anhydrous

(DCM) -

Quench: Sat.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add the substrate and anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature suppresses the elimination pathway.

-

Addition: Add DAST dropwise via syringe. Do not allow the temperature to rise above -60°C during addition.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with PMA or

; UV is inactive). -

Quench: Pour the reaction mixture slowly into a vigorously stirring mixture of Sat.

and crushed ice. Caution: Vigorous gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The fluoride is typically less polar than the alcohol.

QC Criteria:

- NMR: Look for a singlet (or split signal if chiral) around -130 to -150 ppm.

-

Elimination Check:

NMR olefinic region (5.0–6.0 ppm). If >10% alkene is present, repeat with slower warming.

Protocol B: Lewis Acid-Catalyzed Acetylation

Objective: Esterification of the hindered tertiary alcohol. Standard Fischer conditions fail; Steglich (DCC/DMAP) can be sluggish.

Mechanism: Activation of acetic anhydride by a "hard" Lewis acid (TMSOTf or Sc(OTf)3) creates a highly electrophilic acylating species that overcomes the steric barrier of the isopropyl group.

Reagents:

-

Substrate (1.0 eq)

-

Acetic Anhydride (

) (2.0 eq) -

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.05 – 0.1 eq)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Setup: Dissolve substrate in anhydrous DCM (0.2 M) under

at 0°C. -

Reagent Addition: Add

followed by the dropwise addition of TMSOTf. -

Reaction: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually rapid (< 2 hours).

-

Quench: Add Sat.

and stir for 15 mins to hydrolyze excess anhydride. -

Workup: Standard extraction with DCM.

Data Summary: Comparison of Esterification Methods

| Method | Reagents | Conditions | Yield | Notes |

| Standard Steglich | DCC, DMAP | DCM, Reflux, 24h | 40-60% | Slow; difficult urea removal. |

| Lewis Acid Cat. | DCM, 0°C, 2h | 85-95% | Recommended. Fast & clean. | |

| Acyl Chloride | AcCl, Pyridine | Reflux, 12h | 20-30% | Elimination dominates. |

Protocol C: The Ritter Reaction (Nitrogen Installation)

Objective: Convert the tertiary alcohol directly to an amide (which can be hydrolyzed to a tertiary amine). This is the most efficient route to install a nitrogen atom at this quaternary center.

Mechanism: Strong acid generates the tertiary carbocation, which is trapped by the nitrile (solvent) to form a nitrilium ion. Water hydrolysis yields the amide.

Reagents:

-

Substrate (1.0 eq)

-

Nitrile: Acetonitrile (solvent/reagent) or Benzonitrile

-

Acid: Conc.[1]

(2.0 eq) or Methanesulfonic acid (

Step-by-Step Procedure:

-

Setup: Dissolve substrate in Acetonitrile (concentration 0.5 M).

-

Acid Addition: Cool to 0°C. Add

dropwise. Note: The solution may darken. -

Reaction: Warm to RT and stir. If conversion is low after 4 hours, heat to 50°C.

-

Quench: Pour onto ice-water. Basify with NaOH to pH > 10.

-

Isolation: The amide often precipitates. If not, extract with EtOAc.

Protocol D: Carbamate Synthesis (Isocyanate Addition)

Objective: Formation of a carbamate (urethane) for stability or prodrug design.

Mechanism: Nucleophilic addition of the hindered alcohol to the isocyanate. Due to sterics, a catalyst is required to activate the isocyanate or the alcohol.

Reagents:

-

Substrate (1.0 eq)

-

Isocyanate: Phenyl isocyanate or alkyl isocyanate (1.2 eq)

-

Catalyst: Dibutyltin dilaurate (DBTL) (5 mol%) or DMAP (10 mol%)

-

Solvent: Toluene (allows for higher temp)

Step-by-Step Procedure:

-

Setup: Dissolve substrate and isocyanate in anhydrous Toluene.

-

Catalyst: Add DBTL via syringe.

-

Reaction: Heat to 80°C - 100°C. Monitor by TLC.

-

Workup: Evaporate Toluene. The residue often requires column chromatography to separate from urea byproducts (formed from moisture).

Troubleshooting & Quality Control

The "Elimination Trap"

The most common failure mode for 4-Isopropyltetrahydro-2H-pyran-4-ol is acid-catalyzed dehydration.

Diagnostic:

-

Product: 4-Isopropyl-3,6-dihydro-2H-pyran (endo) or 4-(propan-2-ylidene)tetrahydro-2H-pyran (exo).

-

NMR Signatures:

-

Endo-alkene: Triplet/Multiplet at ~5.4 ppm (1H).

-

Exo-alkene: No vinylic proton, but methyl groups of isopropyl shift from ~0.9 ppm (doublet) to ~1.6 ppm (singlet).

-

Mitigation:

-

Temperature: Keep reactions < 0°C during activation steps.

-

Basicity: In substitution reactions, ensure a non-nucleophilic base (e.g., 2,6-Lutidine) is present if acid is generated.

-

Concentration: Higher concentrations favor bimolecular substitution over unimolecular elimination (in some contexts), though for tertiary substrates, this effect is minimal.

References

-

Fluorination with DAST: Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

-

Lewis Acid Catalyzed Acylation: Procopiou, P. A., et al. (1998). The efficiency of trimethylsilyl trifluoromethanesulfonate as a catalyst for the acetylation of alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 2513-2526. Link

-

Ritter Reaction on Tertiary Alcohols: Krimen, L. I., & Cota, D. J. (2011). The Ritter Reaction. Organic Reactions, 17, 213-325. Link

-

Carbamate Synthesis Catalysis: Dubé, P., et al. (2005). Catalytic synthesis of carbamates from sterically hindered alcohols. Tetrahedron Letters, 46(12), 2063-2066. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Isopropyltetrahydro-2H-pyran-4-ol Stability Guide

The following guide is structured as a specialized Technical Support Center resource. It addresses the specific stability challenges of 4-Isopropyltetrahydro-2H-pyran-4-ol , a tertiary alcohol prone to acid-catalyzed dehydration.

Topic: Preventing Dehydration to Alkenes Audience: Medicinal Chemists, Process Chemists, Purification Specialists Status: Active | Severity: High (Irreversible Degradation)[1][2]

The "Dehydration Trap": Technical Overview

4-Isopropyltetrahydro-2H-pyran-4-ol features a tertiary alcohol moiety on a pyran ring.[1][2] This structural motif creates a "perfect storm" for elimination reactions.[1] Because the hydroxyl group is tertiary, it does not require oxidation to degrade; instead, it undergoes Acid-Catalyzed Dehydration via the E1 Mechanism .

This reaction is often silent until analysis.[1][2] You may observe a clean TLC spot before the column, but isolate a mixture of alkenes afterward. This is typically caused by the inherent acidity of standard silica gel (pH ~4-5), which acts as a catalyst for the elimination of water.

The Mechanism of Failure

Understanding the enemy is the first step to containment. The dehydration proceeds through a carbocation intermediate, leading to two distinct alkene byproducts.

[1][2]

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Workup

Q: My reaction shows full conversion, but the crude NMR shows ~15% alkene. Is the reaction temperature too high? A: While heat promotes elimination, the culprit is often the quench .

-

Diagnosis: If you quench an acidic reaction mixture (or use an acid to quench a basic reaction) without strict pH control, you generate a transient acidic environment while the mixture is still warm (exothermic quench).

-

Solution: Use a Buffered Neutral Workup . Never quench directly with strong acid (e.g., 1M HCl).[2] Instead, use saturated aqueous NH₄Cl (mildly acidic, pH ~5) or, preferably, a phosphate buffer (pH 7). If the reaction was basic, quench into a cold mixture of solvent and buffer to dissipate heat immediately.

Q: Can I use rotary evaporation at 50°C? A: Only if the solution is strictly neutral.

-

Risk: If trace acid (e.g., p-TsOH, HCl) remains in the organic phase, concentrating the solvent effectively increases the acid concentration, driving dehydration even at moderate temperatures.

-

Fix: Add a few drops of Triethylamine (TEA) to the flask before evaporation to scavenge trace protons.

Phase 2: Purification (The Danger Zone)

Q: My compound decomposes on the silica column. I lose 40% mass and recover alkenes. Why? A: Standard silica gel is acidic (pH 4–5) due to surface silanol groups (Si-OH).[1][2]

-

Mechanism: The tertiary alcohol binds to the acidic silanol, protonates, and eliminates water as it travels down the column.

-

Immediate Fix: You must neutralize the stationary phase.[1] See Protocol A: Basified Silica Chromatography below.

Q: Can I just use Alumina instead? A: Yes, but choose carefully.[1]

-

Recommendation: Use Neutral Alumina (Brockmann Grade III) .[1][2]

-

Warning: Basic Alumina can sometimes cause other side reactions (like aldol-type chemistry if ketones are present), though it is generally safe for this alcohol.[1][2] Acidic Alumina will destroy your compound faster than silica.[1][2]

Experimental Protocols

Protocol A: Basified Silica Chromatography (Gold Standard)

Use this method for all purifications of 4-Isopropyltetrahydro-2H-pyran-4-ol.[1][2]

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard flash grade.[1][2] |

| Modifier | Triethylamine (TEA) | Essential for neutralizing silanols.[1][2] |

| Solvent System | Hexanes / Ethyl Acetate | Avoid MeOH if possible (can dissolve silica slightly in basic conditions).[1][2][3] |

Step-by-Step Procedure:

-

Slurry Preparation: Prepare your silica slurry using the starting mobile phase (e.g., 95:5 Hex/EtOAc).

-

The "Pre-Buffer": Add 1% v/v Triethylamine (TEA) directly to the slurry. Swirl well.

-

Packing: Pour the column and flush with 2–3 column volumes (CV) of the solvent containing 1% TEA. This saturates the acidic sites.[1]

-

Running the Column:

-

TLC Monitoring: When checking fractions, visualize using KMnO₄ or Vanillin.[1] The alkene byproducts will run much higher (non-polar) than the alcohol.

Protocol B: Neutral Workup System

Use this to isolate the product from reaction mixtures.

Reagents:

-

Phosphate Buffer (pH 7.[1][2]0) or Sat. NaHCO₃ (if reaction is acidic).[1][2]

-

Solvent: Diethyl Ether or MTBE (preferred over DCM for better separation of water).[1][2]

Workflow:

-

Cool: Chill the reaction mixture to 0°C.

-

Quench: Slowly add the quenching agent.[1] Verify pH of the aqueous layer is 7–8 using pH paper.[1]

-

Extract: Perform extractions quickly.

-

Wash: Wash combined organics with Brine.

-

Dry: Use K₂CO₃ (Potassium Carbonate) or Na₂SO₄ (Sodium Sulfate) .[1][2]

-

Concentrate: Add 0.1% TEA before rotary evaporation if the compound is highly labile.

Decision Matrix: Purification Strategy

Use this logic flow to determine the safest purification route for your specific batch.

References

-

Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

-

Reich, H. J. (n.d.).[1][2] Tech Tip: Basifying Silica Gel. University of Wisconsin-Madison.[1][2] (Standard laboratory practice for amine and acid-sensitive purification).

-

MDPI. (2019).[1][2] Recent Advances in the Synthesis of 2H-Pyrans. (Context on pyran ring stability). Retrieved from [Link][2]

Sources

Technical Support Center: Crystallization of 4-isopropyltetrahydropyran-4-ol

Welcome to the Advanced Crystallization Support Center. 4-isopropyltetrahydropyran-4-ol is a sterically hindered, lipophilic aliphatic alcohol. Due to its bulky isopropyl group and tetrahydropyran ring, the molecule struggles to pack efficiently into a rigid crystal lattice. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during crystallization.

This guide provides thermodynamic troubleshooting, kinetic control strategies, and a self-validating protocol to successfully isolate high-purity crystalline product.

Diagnostic FAQ: Identifying Phase Separation vs. Crystallization

Q: During cooling, my solution turns cloudy and forms a milky emulsion instead of a suspension of solid crystals. What is happening mechanistically? A: Your system has crossed the binodal curve and is undergoing Liquid-Liquid Phase Separation (LLPS). Instead of integrating into a crystal lattice, the solute molecules separate into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase 1. Because the chemical potential (Gibbs free energy) of both liquid phases equalizes upon separation, the thermodynamic driving force for true crystallization is severely inhibited 1.

Q: How can I differentiate between oil droplets and true crystal nuclei in the reactor? A: The most reliable method is utilizing in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or in-situ microscopy (e.g., EasyViewer). Oil droplets will appear as perfect spheres that coalesce and agglomerate over time, whereas true crystals will exhibit rigid, faceted edges 2. If PAT is unavailable, perform a visual "smear test": extract a drop of the suspension onto a glass slide. Liquid droplets will smear smoothly, while solid particulates will scratch or resist smearing.

Q: Why does my final product look like a sticky, amorphous gel? A: When oiling out occurs, the highly concentrated droplets act as an excellent solvent for unwanted impurities. As the system cools further, these unstable droplets undergo spontaneous solidification, bypassing the slow, impurity-rejecting process of lattice growth [[2]](). This results in a gummy, impure agglomerate rather than a free-flowing powder 3.

Thermodynamic & Kinetic Troubleshooting

Q: How do I thermodynamically engineer the solvent system to avoid the LLPS boundary? A: You must map the binodal (coexistence) and spinodal boundaries relative to the solubility curve [[4]](). For lipophilic alcohols like 4-isopropyltetrahydropyran-4-ol, using a highly polar anti-solvent (like pure water) drastically reduces solubility, forcing the operating line to intersect the Liquid-Liquid Equilibrium (LLE) region 3. Shift to a less aggressive anti-solvent (e.g., heptane) or use a controlled gradient to ensure the solubility curve remains above the miscibility gap.

Q: If I cannot change my solvent system due to downstream constraints, how can I kinetically bypass oiling out?

A: Implement a rigorous seeding strategy. Oiling out is primarily a kinetic phenomenon triggered when a system experiences very high supersaturation without a surface to nucleate upon 2. By introducing seed crystals into the metastable zone—specifically at a temperature above the cloud point (

Workflow for bypassing LLPS during the crystallization of 4-isopropyltetrahydropyran-4-ol.

Quantitative Process Parameters

To successfully navigate the phase diagram of 4-isopropyltetrahydropyran-4-ol, adhere to the optimized parameters below to avoid the miscibility gap.

| Parameter | LLPS-Prone Condition | Optimized Condition | Mechanistic Rationale |

| Cooling Rate | > 0.5 °C/min | 0.1 °C/min | Rapid cooling forces the system into the spinodal region before nucleation can occur. Slow cooling maintains the system in the metastable zone. |

| Seed Loading | 0% (Unseeded) | 1.0 - 2.0 wt% | Seeding bypasses the high activation energy of primary nucleation, consuming supersaturation via secondary growth. |

| Seed Temp ( | Below Cloud Point | 2 - 5 °C above | Seeds must be introduced while the solution is supersaturated but before the liquid-liquid equilibrium boundary is crossed. |

| Anti-Solvent Rate | > 0.2 mass eq/min | 0.05 mass eq/min | Gradual addition prevents localized pockets of extreme supersaturation that immediately crash out as oil droplets. |

Self-Validating Seeded Crystallization Protocol

This protocol utilizes a controlled cooling and seeding strategy to isolate 4-isopropyltetrahydropyran-4-ol, ensuring the system never enters the liquid-liquid miscibility gap.

Step 1: Dissolution and Clarification

-

Action: Dissolve crude 4-isopropyltetrahydropyran-4-ol in the primary solvent (e.g., Ethanol or Isopropanol) at 45°C to a concentration of ~140 mg/g solvent.

-

Causality: Complete dissolution erases the thermal history and destroys any parasitic polymorphs or amorphous aggregates that could act as improper templates.

-

Validation Checkpoint: The solution must be 100% optically clear. If any turbidity remains, increase the temperature by 2°C increments. Do not proceed until the solution is entirely transparent.

Step 2: Controlled Cooling to the Metastable Zone

-